BENGHE Foundational & Exploratory

Check Availability & Pricing

Cyclosporin B: A Technical Guide for
Researchers and Drug Development
Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cyclosporin B

Cat. No.: B1669522

An In-Depth Exploration of a Fungal Metabolite with Therapeutic Potential

Introduction

Cyclosporin B is a nonpolar cyclic oligopeptide belonging to the cyclosporin family of fungal
metabolites.[1][2] First isolated from the fungus Tolypocladium inflatum, it is a structural
analogue of the well-known immunosuppressant Cyclosporin A.[3] While often considered a
minor component compared to Cyclosporin A, Cyclosporin B exhibits a unique profile of
biological activities, including immunosuppressive, antiviral, and P-glycoprotein (P-gp) inhibitory
effects, making it a molecule of significant interest for therapeutic development. This technical
guide provides a comprehensive overview of Cyclosporin B, focusing on its biosynthesis,
chemical properties, biological activities, and the experimental methodologies used for its
study.

Physicochemical Properties and Structure

Cyclosporin B is a cyclic undecapeptide with the molecular formula Ce1H109N11012 and a
molecular weight of 1188.58 g/mol .[2][4] Its structure is closely related to Cyclosporin A,
differing by the presence of an L-alanine residue at position 2, in place of L-a-aminobutyric
acid. This seemingly minor structural change influences its biological activity profile.

Table 1: Physicochemical Properties of Cyclosporin B
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Property Value Reference
Molecular Formula Cé61H109N11012

Molecular Weight 1188.58 g/mol

CAS Number 63775-95-1

Appearance White to off-white powder

Soluble in methanol, ethanol,
Solubilit acetone, ether, and
olubili
Y chloroform. Sparingly soluble

in water.

Fungal Origin and Biosynthesis

Cyclosporin B is a natural product of various fungal species, most notably Tolypocladium
inflatum. Its biosynthesis is a complex process orchestrated by a multi-enzyme complex known
as a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The core of
the biosynthetic machinery is a large NRPS encoded by a single gene, which sequentially adds
and modifies the constituent amino acids to form the cyclic peptide backbone. The unique
amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), a hallmark of cyclosporins, is
synthesized via a PKS pathway.

Biological Activities and Mechanism of Action

Cyclosporin B exhibits a range of biological activities, with its immunosuppressive and
antiviral properties being the most extensively studied.

Immunosuppressive Activity

Similar to Cyclosporin A, Cyclosporin B's primary mechanism of immunosuppression involves
the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway. Cyclosporin B
forms a complex with the intracellular protein cyclophilin. This complex then binds to
calcineurin, inhibiting its ability to dephosphorylate the Nuclear Factor of Activated T-cells
(NFAT). The prevention of NFAT dephosphorylation blocks its translocation to the nucleus,
thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as
Interleukin-2 (IL-2). The suppression of IL-2 production leads to a reduction in T-cell
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proliferation and activation. While Cyclosporin B is known to be less potent than Cyclosporin A
in its immunosuppressive effects, specific ICso values are not readily available in the literature.
For comparative purposes, the ICso of Cyclosporin A for inhibiting calcineurin activity in murine
peripheral blood leukocytes has been reported to be approximately 7.5 ng/mL.
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Immunosuppressive Mechanism of Cyclosporin B.

Antiviral Activity

Cyclosporin B has demonstrated promising antiviral activity, particularly against the Hepatitis
B Virus (HBV). Its mechanism of action involves the inhibition of viral entry into host cells.
Specifically, Cyclosporin B targets the sodium taurocholate cotransporting polypeptide
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(NTCP), a cellular receptor that HBV utilizes for entry into hepatocytes. By binding to NTCP,
Cyclosporin B blocks the interaction between the virus and the host cell, thereby preventing
infection. Notably, studies have suggested that Cyclosporin B is a more potent inhibitor of
HBV entry than Cyclosporin A. However, a specific ICso value for Cyclosporin B's anti-HBV
activity is not consistently reported. For context, a study on various cyclosporin derivatives
reported ICso values in the sub-micromolar range for HBV entry inhibition.
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Mechanism of HBV Entry Inhibition by Cyclosporin B.

P-glycoprotein Inhibition

Cyclosporin B is also known to be an inhibitor of P-glycoprotein (P-gp), an ATP-binding
cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of P-gp in
cancer cells is a major mechanism of multidrug resistance (MDR). By inhibiting P-gp,
Cyclosporin B can potentially reverse MDR and increase the intracellular concentration and
efficacy of co-administered anticancer drugs. The ICso for P-gp inhibition by Cyclosporin A has
been reported in the low micromolar range in various cell lines. While specific quantitative data
for Cyclosporin B is scarce, its structural similarity to Cyclosporin A suggests a comparable

inhibitory potential.
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Table 2: Summary of Biological Activities and Quantitative Data for Cyclosporins

Cyclosporin A

Biological .
. Target CyclosporinB  (for Reference
Activity .
comparison)
Immunosuppress ] ] Less potent than ICs0 ~ 7.5 ng/mL
) Calcineurin ) ]
ion CsA (in murine PBLS)

Antiviral (HBV)

NTCP Receptor

More potent than
CsA

ICs0 ~ 1.17 uM
(in HepaRG

cells)

P-gp Inhibition

P-glycoprotein

Inhibitor

ICso0 in the low

UM range

Note: Specific ICso values for Cyclosporin B are not consistently available in the literature.

The information provided is based on comparative studies and data for closely related

cyclosporins.

Experimental Protocols

This section outlines general methodologies for the production, isolation, characterization, and

biological evaluation of Cyclosporin B.

Fungal Fermentation and Production

Cyclosporin B is typically produced via submerged fermentation of Tolypocladium inflatum.

Protocol: Submerged Fermentation of Tolypocladium inflatum

 Inoculum Preparation: Aseptically transfer a fungal agar disc from a 7-day old culture into a

flask containing a seed medium (e.g., malt extract broth). Incubate at 25-30°C for 2-3 days

on a rotary shaker.

e Production Fermentation: Inoculate a production medium with the seed culture. A typical

production medium contains a carbon source (e.g., glucose, fructose), a nitrogen source

(e.q., peptone, yeast extract), and mineral salts. Fermentation is carried out in a bioreactor
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under controlled conditions of temperature (25-27°C), pH (5.0-6.0), and aeration for 7-14
days.

o Extraction: After fermentation, the fungal biomass is separated from the broth by filtration or
centrifugation. The cyclosporins are then extracted from the mycelia using an organic solvent

such as methanol or ethyl acetate.

Fermentation Workflow

Inoculum Production Extraction of L
. . . Purification
Preparation Fermentation Mycelia
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General Workflow for Cyclosporin B Production.

Isolation and Purification

A multi-step chromatographic process is typically employed to isolate and purify Cyclosporin B
from the crude extract.

Protocol: Chromatographic Purification of Cyclosporin B

« Initial Separation: The crude extract is subjected to column chromatography on silica gel. A
non-polar mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) is used to
separate the cyclosporins from more polar impurities.

e Preparative HPLC: Fractions containing the cyclosporin mixture are further purified by
preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18
column is commonly used with a mobile phase consisting of acetonitrile and water.

o Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to
identify those containing pure Cyclosporin B.

Characterization
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The identity and purity of the isolated Cyclosporin B are confirmed using various analytical
techniques.

Protocol: Analytical Characterization
e High-Performance Liquid Chromatography (HPLC):
o Column: C18 (e.g., 4.6 x 250 mm, 5 pm)

o Mobile Phase: Isocratic or gradient elution with acetonitrile and water, often with an
additive like trifluoroacetic acid.

o Detection: UV at 210 nm.
o Flow Rate: 1.0 mL/min.

o Temperature: Elevated temperatures (e.g., 70-80°C) are often used to improve peak
shape.

e Mass Spectrometry (MS):
o lonization: Electrospray ionization (ESI) in positive ion mode is commonly used.

o Analysis: High-resolution mass spectrometry (HRMS) is used to confirm the molecular
formula. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by
analyzing fragmentation patterns.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Solvent: Deuterated chloroform (CDCIs) or deuterated benzene (CeDs).

o Experiments: *H NMR and *3C NMR spectra are acquired to confirm the chemical
structure. 2D NMR experiments such as COSY, HSQC, and HMBC are used for detailed
structural assignments.

Biological Assays

Protocol: In Vitro Immunosuppressive Activity (Calcineurin Inhibition Assay)
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Isolate peripheral blood leukocytes (PBLs) from whole blood.

Incubate the PBLs with varying concentrations of Cyclosporin B.

Lyse the cells and measure the phosphatase activity of calcineurin using a specific substrate.

Calculate the ICso value, which is the concentration of Cyclosporin B that inhibits 50% of
the calcineurin activity.

Protocol: In Vitro Antiviral Activity (HBV Entry Inhibition Assay)

Culture HepG2 cells stably expressing the human NTCP receptor (HepG2-NTCP).

Pre-incubate the cells with different concentrations of Cyclosporin B.

Infect the cells with HBV.

After a suitable incubation period, measure the levels of HBV markers, such as secreted
HBsAg or intracellular HBcAg, using ELISA or immunofluorescence, respectively.

Determine the ICso value for HBV entry inhibition.

Protocol: In Vitro P-glycoprotein Inhibition (Rhodamine 123 Efflux Assay)

Use a cell line that overexpresses P-gp, such as Caco-2 or a resistant cancer cell line.

Load the cells with the fluorescent P-gp substrate, rhodamine 123.

Incubate the cells with varying concentrations of Cyclosporin B.

Measure the intracellular accumulation of rhodamine 123 using flow cytometry or a
fluorescence plate reader.

An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
Calculate the ICso value.

Conclusion
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Cyclosporin B, a naturally occurring fungal metabolite, presents a compelling profile of
biological activities that warrant further investigation for its therapeutic potential. While its
immunosuppressive effects are less pronounced than its renowned counterpart, Cyclosporin A,
its potent anti-HBV activity and P-glycoprotein inhibitory properties open up new avenues for
drug development. The methodologies outlined in this guide provide a framework for
researchers to explore the production, purification, and biological evaluation of this intriguing
molecule. Further research to elucidate the precise quantitative aspects of its biological
activities and to optimize its production will be crucial in harnessing the full therapeutic promise
of Cyclosporin B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1669522?utm_src=pdf-body
https://www.benchchem.com/product/b1669522?utm_src=pdf-body
https://www.benchchem.com/product/b1669522?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7172969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7172969/
https://scientiairanica.sharif.edu/article_2646_31eb65c91f81e09d424278b6515cc568.pdf
https://www.researchgate.net/publication/378770525_A_Multi-step_High-Performance_Liquid_Chromatography_HPLC_Technique_for_the_Extraction_and_Purification_of_Medical-Grade_Cyclosporine_A
https://pubmed.ncbi.nlm.nih.gov/24342612/
https://pubmed.ncbi.nlm.nih.gov/24342612/
https://www.benchchem.com/product/b1669522#cyclosporin-b-as-a-fungal-metabolite
https://www.benchchem.com/product/b1669522#cyclosporin-b-as-a-fungal-metabolite
https://www.benchchem.com/product/b1669522#cyclosporin-b-as-a-fungal-metabolite
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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